![molecular formula C12H11NO3 B1269982 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid CAS No. 103802-41-1](/img/structure/B1269982.png)
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
Synthesis Analysis
Synthesis of derivatives closely related to 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid involves multiple steps, including the Sonogashira cross-coupling and the Pfitzinger reaction, as illustrated in the synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids (Maklakova et al., 2019). Another pathway involves the cyclocondensation of isatoic anhydride with ethyl acetoacetate leading to the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives (Jentsch et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including this compound, can be complex, involving various substituents that influence the compound's physical and chemical properties. Detailed structural analysis typically involves spectroscopic methods such as NMR and MS to elucidate the positions of the ethyl and hydroxy groups on the quinoline core.
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including but not limited to, cyclocondensation, Friedländer synthesis, and reactions with hydroxylamine hydrochloride. These reactions are pivotal in modifying the quinoline structure for desired functionalities (Ibrahim et al., 2013).
Scientific Research Applications
Antibacterial Activity
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial properties. Notably, certain compounds in this class, like the quinolone derivatives, show promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This suggests potential applications in developing new antibacterial agents (Venkat Lingaiah et al., 2012).
Synthesis of Novel Compounds
The compound has been used in the synthesis of various novel derivatives. For instance, research has been conducted on synthesizing new compounds with potential biological activities, such as anticoagulant, analgesic, and anti-inflammatory properties, using derivatives of this compound (Ukrainets et al., 1994).
Exploration in Photolabile Protecting Groups
This compound has been explored in the context of developing new photolabile protecting groups for carboxylic acids. These groups are crucial in photochemistry and have applications in releasing protected compounds in a controlled manner upon exposure to light (Fedoryak & Dore, 2002).
Antimicrobial Agent Synthesis
This compound plays a role in the synthesis of various antimicrobial agents. For instance, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, contributing to the search for new antimicrobial drugs (Abdel-Mohsen, 2014).
Future Directions
Mechanism of Action
Target of Action
Quinoline compounds, in general, have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
6-ethyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESVKOSPFKHQBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352225 |
Source
|
Record name | 6-ethyl-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103802-41-1 |
Source
|
Record name | 6-ethyl-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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